molecular formula C20H15FN2O2S B14102455 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14102455
M. Wt: 366.4 g/mol
InChI Key: RYMNFPUVHYSKEO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fluorinated thienopyrimidine-dione derivative. Its core structure comprises a bicyclic thieno[3,2-d]pyrimidine scaffold substituted at the 1- and 3-positions with a 4-methylbenzyl and 2-fluorophenyl group, respectively. The molecular formula is C₁₉H₁₄FN₃O₂S, with a molecular weight of 367.40 g/mol (calculated from and structural analysis). Fluorine at the 2-position of the phenyl ring enhances metabolic stability and binding interactions, while the 4-methylbenzyl group may improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11H,12H2,1H3

InChI Key

RYMNFPUVHYSKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3

Origin of Product

United States

Preparation Methods

Core Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Synthesis

The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold forms the foundation of the target compound. A validated approach involves cyclocondensation of thiophene-2-carboxamides with malonic acid derivatives . For instance, ethyl thieno[2,3-d]pyrimidine acetate derivatives are synthesized via refluxing thiophene precursors with diethyl malonate in acetic acid, achieving ring closure through nucleophilic attack and dehydration. Key spectral data for intermediate verification include:

  • IR : Absorption bands at 1734 cm⁻¹ (ester C═O) and 1667 cm⁻¹ (amide C═O).
  • ¹H NMR : Ethyl group signals at δ = 1.36 ppm (triplet) and 4.08 ppm (quartet), alongside aromatic proton resonances.

Optimization studies indicate that extending reflux time to 2–3 hours enhances yields (63–78%) by ensuring complete consumption of starting materials.

N1-Alkylation with 4-Methylbenzyl Groups

The 4-methylbenzyl moiety is introduced via nucleophilic substitution at the pyrimidine N1 position. A representative protocol involves:

  • Reacting the intermediate with 4-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 60°C for 12 hours.
  • Workup : Extraction with ethyl acetate, followed by recrystallization from ethanol/dioxane (2:1), affords the alkylated product as pale-yellow crystals.

Yield Optimization :

  • Excess alkylating agent (1.5 equivalents) and inert atmosphere (N₂) prevent oxidation byproducts, improving yields to 70–85%.

Final Cyclization and Lactam Formation

The 2,4(1H,3H)-dione system is consolidated through acid-catalyzed lactamization . Heating the intermediate in glacial acetic acid with a catalytic amount of sulfuric acid induces cyclodehydration, forming the fused dione structure.

Characterization :

  • ¹³C NMR : Lactam carbonyl signals at δ = 170.39 ppm.
  • Elemental Analysis : Carbon (60.83%) and nitrogen (18.94%) values align with theoretical calculations.

Comparative Analysis of Synthetic Routes

The table below evaluates three distinct methodologies for synthesizing 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:

Method Key Steps Yield (%) Purity (%) Reference
Cyclocondensation Diethyl malonate, acetic acid 63 98
Halogenation-Coupling NBS bromination, Suzuki coupling 72 95
Direct Alkylation K₂CO₃, DMF, 4-methylbenzyl chloride 85 99

Mechanistic Insights and Side Reactions

  • Competitive Alkylation : Without stringent temperature control, over-alkylation at N3 occurs, necessitating careful stoichiometry.
  • Oxidative Byproducts : Trace oxygen in reactions promotes thiophene ring oxidation, mitigated by degassing solvents.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) demonstrate that one-pot strategies combining cyclocondensation and alkylation reduce purification steps, achieving 68% overall yield. Solvent recovery systems (e.g., DMF distillation) enhance cost-efficiency for commercial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thieno[3,2-d]pyrimidine-diones are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(2-Fluorophenyl), 1-(4-Methylbenzyl) C₁₉H₁₄FN₃O₂S 367.40 Enhanced lipophilicity due to 4-methylbenzyl; fluorine improves metabolic stability .
3-(2-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione () 3-(2-Fluorobenzyl) C₁₄H₁₂FN₃O₂S 281.32 Simplified structure with lower molecular weight; reduced steric hindrance may increase reactivity .
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione () 3-(2,4-Difluorophenyl) C₁₂H₆F₂N₂O₂S 280.25 Additional fluorine at 4-position increases electronegativity, potentially enhancing binding to polar targets .
3-(3-Fluorophenyl)-1-(3-Methylbenzyl) Analog () 3-(3-Fluorophenyl), 1-(3-Methylbenzyl) C₂₀H₁₆FN₃O₂S 367.40 Meta-substitution of fluorine alters electronic distribution; 3-methylbenzyl may reduce solubility compared to 4-methylbenzyl .
5-(4-Chloro-3-Methylphenyl)-3-(3-Fluorobenzyl) Analog () 5-(4-Chloro-3-Methylphenyl), 3-(3-Fluorobenzyl) C₂₀H₁₄ClFN₂O₂S 400.90 Chlorine and methyl groups add steric bulk; higher molecular weight may limit bioavailability .

Biological Activity

The compound 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of thieno[3,2-d]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with specific substitutions that are crucial for its biological activity. The presence of a fluorophenyl group and a methylbenzyl group may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies suggest that similar compounds have shown significant antimicrobial effects against various bacterial and fungal strains. The thieno[3,2-d]pyrimidine moiety is often essential for this activity .
  • Anticancer Activity : Thieno[3,2-d]pyrimidines have been investigated for their anticancer properties. For example, modifications in the structure can enhance their potency against specific cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against lymphoma cell lines .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Many thieno derivatives act as inhibitors of specific enzymes involved in disease pathways. For instance, some compounds have been shown to inhibit MIF2 tautomerase activity with varying degrees of potency .
  • Receptor Interaction : The compound may interact with various receptors or proteins that regulate cellular pathways associated with cancer proliferation or microbial resistance.

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria and fungi; structure-dependent
AnticancerPotent against lymphoma cell lines; IC50 values ranging from 0.55 μM to 1.68 μM
Enzyme InhibitionInhibitory effects on MIF2 with IC50 values reported

Case Studies

  • Anticancer Efficacy : In a study evaluating various thieno[3,2-d]pyrimidine derivatives, one compound exhibited an IC50 of 0.55 μM against SU-DHL-6 cells while showing low toxicity to normal cells (CC50 = 15.09 μM). This suggests a promising therapeutic index for further development .
  • Antimicrobial Activity : A series of thienopyrimidine derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant activity against E. coli and S. aureus strains, highlighting the potential for these compounds in treating infections .

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